Avarone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

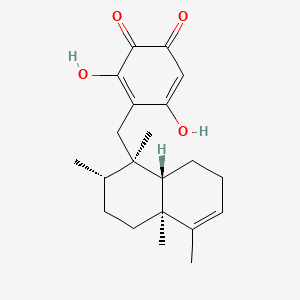

Avarone B is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It is known for its diverse biological activities, including antibacterial, antifungal, antiviral, cytotoxic, antioxidant, anti-inflammatory, and antipsoriatic effects . The compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes and cancer .

Vorbereitungsmethoden

Avarone B can be synthesized from its hydroquinone counterpart, avarol, through an oxidation process . The synthetic route involves the isolation of avarol from the marine sponge Dysidea avara, followed by its oxidation to form avarone . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an appropriate solvent system .

Analyse Chemischer Reaktionen

Avarone B undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . Major products formed from these reactions include various derivatives of this compound, such as thio- and amino-derivatives . These derivatives exhibit different biological activities and can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

Avarone B has been extensively studied for its scientific research applications in various fields . In chemistry, it serves as a valuable compound for studying redox reactions and the synthesis of bioactive derivatives . In biology, this compound has shown potential as an antibacterial, antifungal, and antiviral agent . In medicine, it has been investigated for its cytotoxic effects on cancer cells, its insulin-sensitizing and mimetic activity, and its potential as a multitarget drug for diabetes and its complications . Additionally, this compound has applications in the industry as an antifouling agent to prevent the growth of marine organisms on man-made structures .

Wirkmechanismus

The mechanism of action of avarone B involves its interaction with various molecular targets and pathways . It acts as an inhibitor of protein tyrosine phosphatase 1B, a negative regulator of the insulin receptor, thereby improving insulin sensitivity . This compound also inhibits aldose reductase, an enzyme involved in the development of diabetic complications . The compound’s cytotoxic effects on cancer cells are attributed to its ability to induce oxidative stress and DNA damage . Additionally, this compound exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .

Vergleich Mit ähnlichen Verbindungen

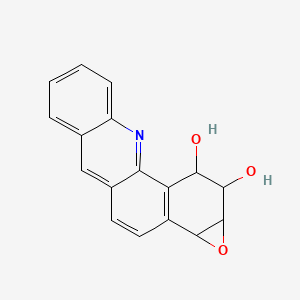

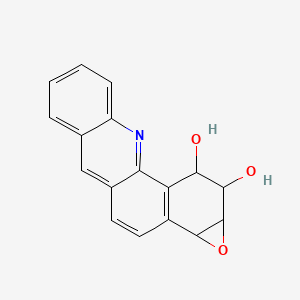

Avarone B is structurally similar to other sesquiterpene quinones and hydroquinones derived from marine sponges . Some of the similar compounds include avarol, renieramycin M, jorunnamycin A, and hydroquinone 5-O-monoester . Compared to these compounds, this compound stands out due to its dual inhibitory activity on protein tyrosine phosphatase 1B and aldose reductase, making it a promising candidate for the treatment of diabetes . Additionally, its broad spectrum of biological activities, including cytotoxic, antioxidant, and antimicrobial effects, highlights its uniqueness and potential for further research and development .

Eigenschaften

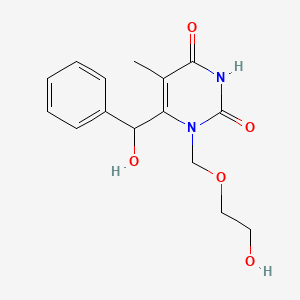

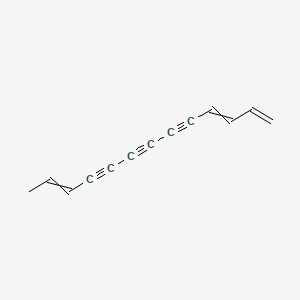

CAS-Nummer |

130203-68-8 |

|---|---|

Molekularformel |

C21H28O4 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

4-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,5-dihydroxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C21H28O4/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-15(22)10-16(23)19(25)18(14)24/h6,10,13,17,22,24H,5,7-9,11H2,1-4H3/t13-,17+,20+,21+/m0/s1 |

InChI-Schlüssel |

LPYFOOZYKZBULV-NUATZEMDSA-N |

Isomerische SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=O)C=C3O)O)CCC=C2C)C |

Kanonische SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C(=O)C=C3O)O)CCC=C2C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)